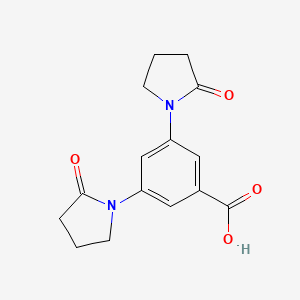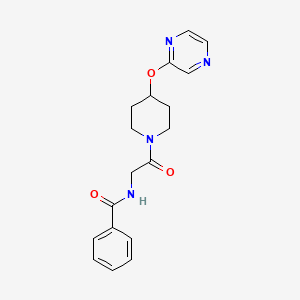![molecular formula C18H20FN3O2 B2449748 3-(4-fluorophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide CAS No. 2097862-32-1](/img/structure/B2449748.png)
3-(4-fluorophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-fluorophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C18H20FN3O2 and its molecular weight is 329.375. The purity is usually 95%.
BenchChem offers high-quality 3-(4-fluorophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-fluorophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
A key aspect of the research on 3-(4-fluorophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide involves its synthesis and analytical characterization. McLaughlin et al. (2016) reported the identification and synthesis of a compound closely related to the requested chemical, highlighting the importance of accurate labeling and identification in research chemicals. This study emphasizes the pyrazole core as a bioisosteric replacement commonly associated with synthetic cannabinoids, providing insights into synthetic pathways and analytical characterization methods, including chromatography, mass spectrometry, and crystal structure analysis (McLaughlin et al., 2016).
Radiolabeling and Biological Evaluation
Lang et al. (1999) explored the development of fluorine-18-labeled antagonists, demonstrating the utility of fluorinated derivatives in biological studies. Through radiolabeling techniques, these compounds facilitate the assessment of dynamic changes in serotonin levels and receptor distribution, underscoring the broader applicability of fluorophenyl compounds in neuroscientific research (Lang et al., 1999).
Cytotoxicity and Anticancer Research
The exploration of novel pyrazole and pyrazolopyrimidine derivatives for anticancer applications has been a significant focus. Hassan et al. (2014, 2015) synthesized and evaluated the cytotoxic activity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, indicating potential utility in developing anticancer therapeutics. These studies highlight the importance of structural modification and screening in identifying compounds with anticancer properties (Hassan et al., 2014); (Hassan et al., 2015).
In Vitro Metabolism and Thermal Stability
Research on the metabolism and stability of synthetic cannabinoids, including compounds with a pyrazole core, provides critical insights into their pharmacokinetics and potential risks. Franz et al. (2017) investigated the in vitro phase I metabolism and thermal stability of 3,5-AB-CHMFUPPYCA, a synthetic cannabinoid with a structure related to the query compound. This study highlights the complexities of cannabinoid metabolism and the potential for forming thermal degradation products (Franz et al., 2017).
Antimicrobial Activity
The synthesis and evaluation of novel pyrazoles for antimicrobial activity represent another significant area of application. Research by Hafez et al. (2015) on polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives demonstrated potent antibacterial and antifungal activities. This work underscores the potential of pyrazole derivatives in addressing infectious diseases (Hafez et al., 2015).
作用機序
Target of Action
The primary target of the compound 3-(4-fluorophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide is the androgen receptor . The androgen receptor plays a crucial role in the development and progression of prostate cancer .
Mode of Action
The compound interacts with the androgen receptor, acting as an antagonist Instead, it blocks the receptor and prevents it from being activated by androgens .
Biochemical Pathways
By blocking the androgen receptor, the compound interferes with the normal signaling pathways that lead to cell growth and proliferation . This can lead to a decrease in the growth of prostate cancer cells .
Result of Action
The compound has shown potent antiproliferative activity against two prostate cancer cell lines (LNCaP and PC-3) . It also demonstrated promising PSA (prostate-specific antigen) downregulation rate . This suggests that the compound could potentially be used in the treatment of prostate cancer .
特性
IUPAC Name |
5-(4-fluorophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2/c1-22-16(11-15(21-22)13-5-7-14(19)8-6-13)17(23)20-12-18(24)9-3-2-4-10-18/h3,5-9,11,24H,2,4,10,12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNTUSQNZVAFMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3(CCCC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-1-[(2,6-dichlorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2449666.png)
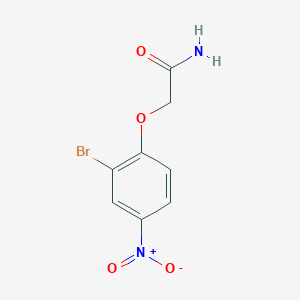
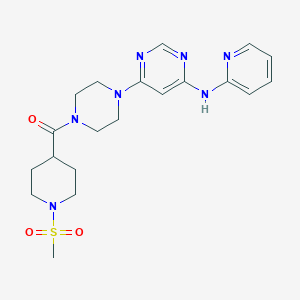
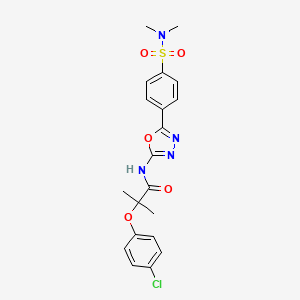
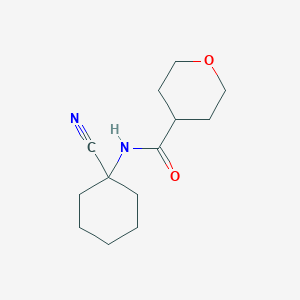
![methyl 4-(7-(2,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzoate](/img/structure/B2449677.png)
![N-[2-methoxy-5-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2449679.png)
![1-(3,4-dimethylphenyl)-5-(3,5-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2449680.png)
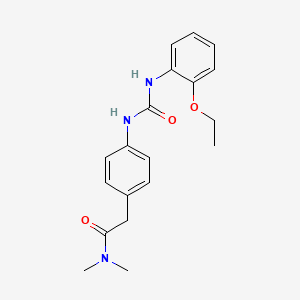
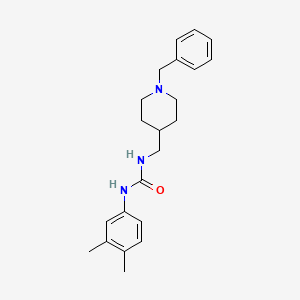
![6-fluoro-3-[(Z)-hydroxyiminomethyl]chromen-4-one](/img/structure/B2449683.png)
![1-(4-fluorophenyl)-4-(1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2449684.png)
